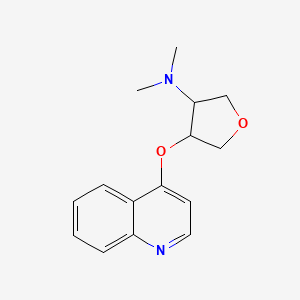

N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

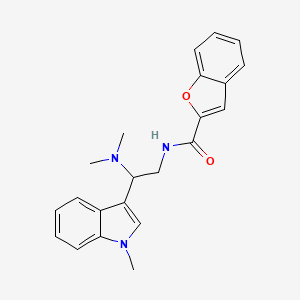

The synthesis of quinoline derivatives, such as “N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine”, often involves the use of synthetic methodologies of quinolin-2,4-dione derivatives . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been discussed in many publications .Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinolin-4-yloxy core . Structural modifications of the quinolin-4-yloxy core have been performed to obtain new compounds . The two quinoline-4-carboxamide derivatives showed the best results .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are often complex and involve multiple steps . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

The reaction of specific quinoline derivatives with primary amines led to the synthesis of carboxylic acids and their corresponding carboxamides. These compounds were tested for their cytotoxic properties against various cancer cell lines, demonstrating significant potency. Some derivatives showed potential for in vivo applications against challenging tumor models, highlighting the compound's relevance in cancer research and therapeutic development (Deady et al., 2003).

Catalysis and Polymerization

Research on quinolin-8-amine derivatives has shown their application in the synthesis of aluminum and zinc complexes. These complexes exhibited catalytic activities, particularly in the ring-opening polymerization of ε-caprolactone, a crucial reaction for creating biodegradable polymers. This study emphasizes the utility of such compounds in developing new catalytic systems for polymer science (Qiao et al., 2011).

Environmental and Biological Studies

The interaction between 4-aminoantipyrine and quinol derivatives has been investigated to form new proton-transfer salts. These studies are fundamental for environmental applications, such as extracting or eliminating pollutants. Additionally, the synthesized compounds demonstrated antimicrobial activities, suggesting potential for developing new antimicrobial agents (Adam, 2013).

Novel Apoptosis Inducers

A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, discovered through high-throughput screening, were identified as potent inducers of apoptosis in cancer cells. This class of compounds opens new avenues for cancer therapy, with specific derivatives showing low nanomolar efficacy against various cancer cell lines (Zhang et al., 2008).

Sensing and Fluorescence

Research into quinoline-derivatized fluoresceins has led to the development of novel compounds for sensing Zn(II) ions, demonstrating significant fluorescence enhancements upon binding. These dyes are highly selective and exhibit reversible binding, making them suitable for biological applications where zinc ion concentration is a critical parameter (Nolan et al., 2005).

Propriétés

IUPAC Name |

N,N-dimethyl-4-quinolin-4-yloxyoxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-17(2)13-9-18-10-15(13)19-14-7-8-16-12-6-4-3-5-11(12)14/h3-8,13,15H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEIPRGDNHENKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1COCC1OC2=CC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2736681.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2736695.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2736696.png)

![6-(4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736698.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2736699.png)